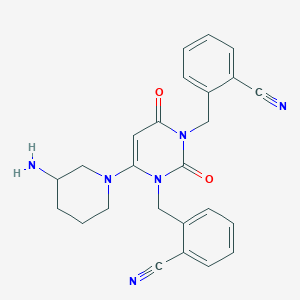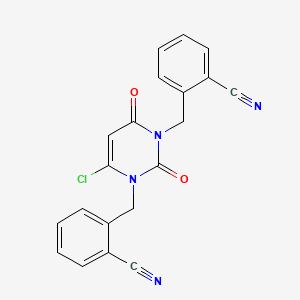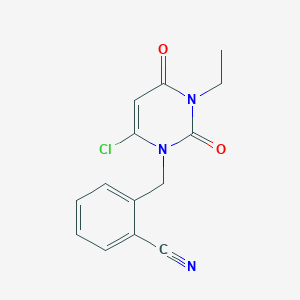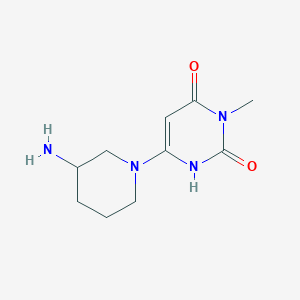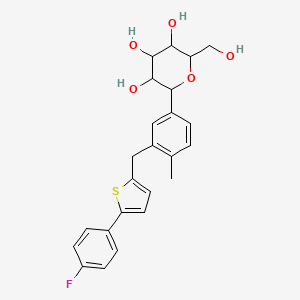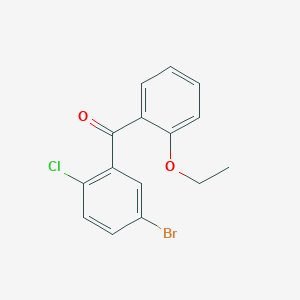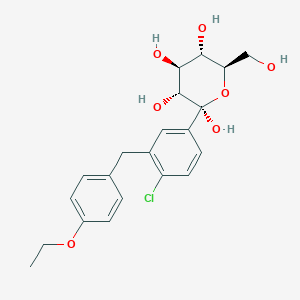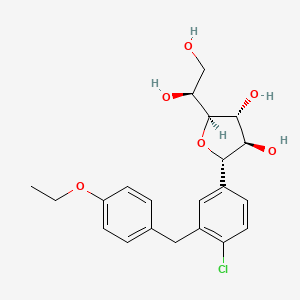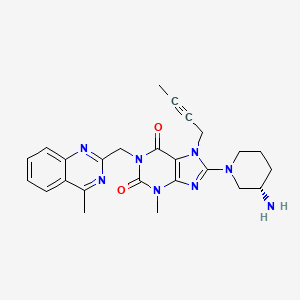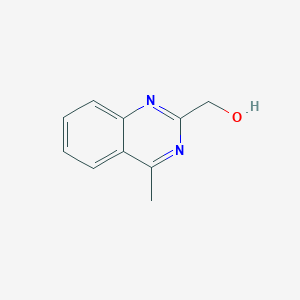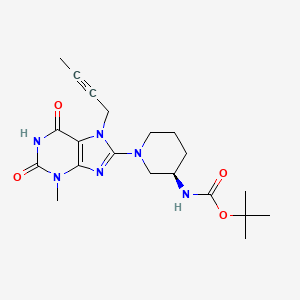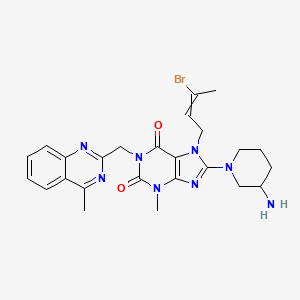
Isolopinavir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lopinavir is a drug used in combination with Ritonavir in the treatment of the human immunodeficiency virus (HIV). HIV is the virus responsible for acquired immune deficiency syndrome (AIDS) .
Synthesis Analysis
The synthesis of Lopinavir involves complex chemical reactions. One study describes the synthesis and characterization of four novel analogues of Lopinavir .Molecular Structure Analysis
The molecular structure of Lopinavir is complex and plays a crucial role in its interaction with the HIV-1 protease .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lopinavir are complex and require a deep understanding of organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of Lopinavir would be crucial in understanding its stability, solubility, and interactions with other substances .Applications De Recherche Scientifique
Antiviral Properties in COVID-19 Treatment
Use in COVID-19 Therapy : Isolopinavir, combined with ritonavir, has been examined as a potential treatment for COVID-19. Research indicates its use in experimental antiviral therapy, showing mixed results in clinical outcomes (Kupferschmidt & Cohen, 2020). Another study highlights the recovery of patients from COVID-19 after treatment with lopinavir/ritonavir combined with other drugs (Costanzo, De Giglio, & Roviello, 2020).
Clinical Efficacy in COVID-19 : Some studies have shown the potential benefit of Isolopinavir in the management of COVID-19, particularly when used early in the treatment process (Hung et al., 2020). However, these findings are not universally consistent across all studies.
Molecular and Structural Analysis
Molecular Docking Studies : Isolopinavir has been analyzed through molecular docking studies, indicating its potential as a therapeutic candidate against SARS-CoV-2, the virus causing COVID-19 (Deshpande et al., 2020).
Enzymatic and Structural Insights : The structural analysis of Isolopinavir, particularly in the context of HIV treatment, provides insights into its mechanism of action and interaction with the HIV protease (Saskova et al., 2008).
Pharmacokinetics and Formulations
Pharmacokinetic Studies : The pharmacokinetics of Isolopinavir, when used in different formulations, have been explored to understand its absorption and bioavailability. Studies have evaluated its administration in crushed versus whole tablet forms (Best et al., 2011).
Nanostructured Lipidic Carriers : Research into the formulation of Isolopinavir using nanostructured lipidic carriers has shown promise for enhancing its effectiveness in treating HIV-associated neurocognitive disorder (Garg et al., 2019).
Clinical Trials and Reviews
Clinical Trial Outcomes : Several clinical trials have been conducted to evaluate the efficacy of Isolopinavir in the treatment of COVID-19, with varied outcomes. Some trials have not found a significant benefit of Isolopinavir over standard care in hospitalized COVID-19 patients (Horby et al., 2020).
Bibliometric Analysis : A bibliometric analysis of scientific publications on Isolopinavir and other drugs used to treat COVID-19 highlights the global scientific effort in combating the pandemic (Ruiz-Fresneda et al., 2022).
Topical Applications : Studies exploring the formulation of Isolopinavir for topical application have been conducted to improve its bioavailability and effectiveness in HIV treatment (Maniyar & Kokare, 2018).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1132765-59-3 |
|---|---|
Nom du produit |
Isolopinavir |
Formule moléculaire |
C38H50N4O5 |
Poids moléculaire |
642.83 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



